Cas no 1432630-26-6 ((S)-Tenofovir Disoproxil Fumarate)

(S)-Tenofovir Disoproxil Fumarate is a stereospecific antiviral prodrug of tenofovir, primarily used in the treatment of HIV and chronic hepatitis B infections. As the (S)-enantiomer, it exhibits enhanced pharmacological activity and reduced off-target effects compared to the racemic mixture. The fumarate salt formulation improves solubility and bioavailability, ensuring consistent pharmacokinetic performance. Its mechanism involves selective inhibition of viral reverse transcriptase, effectively suppressing viral replication. The compound is characterized by high purity and stability, meeting stringent pharmaceutical standards. Its optimized stereochemistry contributes to improved therapeutic efficacy and a favorable safety profile, making it a critical component in antiretroviral therapy regimens.
(S)-Tenofovir Disoproxil Fumarate structure
1432630-26-6 structure
商品名:(S)-Tenofovir Disoproxil Fumarate
CAS番号:1432630-26-6
MF:C19H30N5O10P.C4H4O4
メガワット:635.51496
CID:1061635
PubChem ID:5282462

(S)-Tenofovir Disoproxil Fumarate 化学的及び物理的性質

名前と識別子

    • (S)-Tenofovir Disoproxil Fumarate
    • (S)-Tenofovir Disopr
    • (S)-Tenofovirdisoproxil
    • 5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide (E)-2-butenedioate (1:1)
    • 5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate
    • F20706
    • (S)-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl bis(carbonate) fumarate
    • CS-0164361
    • AKOS000280900
    • Tenofovir Disoproxil Fumarate Isomer
    • 1432630-26-6
    • [[(2S)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid
    • A884994
    • (S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate
    • インチ: InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m0./s1
    • InChIKey: VCMJCVGFSROFHV-KZHAMYRLSA-N
    • ほほえんだ: CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 635.18398777g/mol
  • どういたいしつりょう: 635.18398777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 18
  • 重原子数: 43
  • 回転可能化学結合数: 19
  • 複雑さ: 817
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 260Ų

(S)-Tenofovir Disoproxil Fumarate セキュリティ情報

(S)-Tenofovir Disoproxil Fumarate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
HHC63026-50 mg
(S)-Tenofovir disoproxil fumarate
1432630-26-6
50mg
$2,793.00 2023-01-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1643612-10MG
Tenofovir disoproxil Related Compound A
1432630-26-6
10mg
¥11155.93 2023-09-06
TRC
T018506-25mg
(S)-Tenofovir Disoproxil Fumarate
1432630-26-6
25mg
$ 1694.00 2023-09-06
Biosynth
HHC63026-25 mg
(S)-Tenofovir disoproxil fumarate
1432630-26-6
25mg
$1,745.75 2023-01-04
Biosynth
HHC63026-5 mg
(S)-Tenofovir disoproxil fumarate
1432630-26-6
5mg
$581.85 2023-01-04
A2B Chem LLC
AE39128-2.5mg
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate
1432630-26-6
2.5mg
$319.00 2024-01-04
TRC
T018506-2.5mg
(S)-Tenofovir Disoproxil Fumarate
1432630-26-6
2.5mg
$ 221.00 2023-09-06
Biosynth
HHC63026-1 mg
(S)-Tenofovir disoproxil fumarate
1432630-26-6
1mg
$179.03 2023-01-04
Biosynth
HHC63026-10 mg
(S)-Tenofovir disoproxil fumarate
1432630-26-6
10mg
$930.90 2023-01-04
A2B Chem LLC
AE39128-25mg
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate
1432630-26-6
25mg
$1645.00 2024-01-04

(S)-Tenofovir Disoproxil Fumarate 関連文献

(S)-Tenofovir Disoproxil Fumarateに関する追加情報

(S)-Tenofovir Disoproxil Fumarate: A Comprehensive Overview

(S)-Tenofovir Disoproxil Fumarate, also known by its CAS number 1432630-26-6, is a critical antiretroviral agent widely used in the treatment and prevention of HIV infection. This compound belongs to the class of nucleotide analog reverse transcriptase inhibitors (NRTIs), which play a pivotal role in inhibiting the replication of the HIV virus. The fumarate salt form of tenofovir disoproxil is particularly notable for its enhanced bioavailability and pharmacokinetic properties, making it a preferred choice in clinical settings.

The chemical structure of (S)-Tenofovir Disoproxil Fumarate consists of a tenofovir moiety attached to a disoproxil group, which serves as a prodrug to improve absorption and reduce gastrointestinal side effects. Upon administration, the disoproxil group is cleaved, releasing tenofovir, which is subsequently phosphorylated into its active form, tenofovirdiphosphate. This active metabolite effectively inhibits the reverse transcriptase enzyme, thereby preventing the integration of viral RNA into the host genome.

Recent studies have highlighted the continued efficacy of (S)-Tenofovir Disoproxil Fumarate in reducing viral load and improving patient outcomes. For instance, a 2023 clinical trial demonstrated that this compound maintains high potency against various HIV strains, including those resistant to other antiretroviral agents. Furthermore, research has shown that (S)-Tenofovir Disoproxil Fumarate exhibits minimal toxicity to host cells, making it a well-tolerated option for long-term therapy.

In addition to its role in HIV treatment, emerging evidence suggests potential applications of (S)-Tenofovir Disoproxil Fumarate in other viral infections. Preclinical studies have indicated its antiviral activity against hepatitis B virus (HBV) and herpes simplex virus (HSV). These findings underscore the versatility of this compound and its potential for broader therapeutic use.

The pharmacokinetic profile of (S)-Tenofovir Disoproxil Fumarate is another area of significant research interest. Studies have shown that this compound achieves rapid absorption following oral administration, with peak plasma concentrations reached within 1-4 hours. Its half-life of approximately 17 hours allows for once-daily dosing, enhancing patient adherence to treatment regimens.

From an analytical standpoint, the synthesis and characterization of (S)-Tenofovir Disoproxil Fumarate have been optimized to ensure high purity and stability. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed for quality control and pharmacokinetic studies. These methods provide precise quantification and structural elucidation, ensuring the integrity of this compound throughout its lifecycle.

In conclusion, (S)-Tenofovir Disoproxil Fumarate remains a cornerstone in HIV therapy due to its potent antiviral activity, favorable pharmacokinetics, and safety profile. Ongoing research continues to explore its potential in treating other viral infections and optimizing therapeutic strategies. As new insights emerge, this compound will undoubtedly retain its significance in the fight against viral diseases worldwide.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd